molecular formula C14H12N2O4 B2691468 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime CAS No. 478043-02-6

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime

Cat. No.: B2691468
CAS No.: 478043-02-6
M. Wt: 272.26
InChI Key: MKIQSBCXQDUIIS-NTCAYCPXSA-N
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Description

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is an organic compound that features a nitrophenoxy group attached to a phenyl ethanone oxime

Scientific Research Applications

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime has several scientific research applications:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, depending on its specific characteristics .

Preparation Methods

The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime typically involves the reaction of 2-nitrophenol with phenacyl bromide to form 2-(2-nitrophenoxy)-1-phenylethanone, which is then converted to the oxime derivative using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent .

Chemical Reactions Analysis

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles.

Comparison with Similar Compounds

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be compared with similar compounds such as:

Properties

IUPAC Name

(NZ)-N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQSBCXQDUIIS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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